Ofornine
Overview
Description
Ofornine is a chemical compound primarily used as an antihypertensive agent. Its molecular formula is C₁₇H₁₉N₃O, and it is known for its vasodilating and sympatholytic activities . This compound has been studied for its potential to reduce blood pressure in hypertensive conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ofornine typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of a piperidine ring, which is a six-membered ring containing one nitrogen atom.
Substitution Reaction: The piperidine ring undergoes a substitution reaction with 2-(4-pyridinylamino)benzoyl chloride to form the final product.
The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: Catalysts such as triethylamine are used to facilitate the reaction.
Temperature: The reaction is typically carried out at room temperature to moderate heat.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-Scale Reactors: Use of large-scale reactors to handle bulk quantities of reactants.
Automation: Automated systems to control reaction conditions precisely.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ofornine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can also be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents like chlorine or bromine are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: Halogenated derivatives with substituted halogen atoms.
Scientific Research Applications
Ofornine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in the development of antihypertensive drugs due to its vasodilating properties.
Industry: Employed in the synthesis of other pharmaceutical compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which Ofornine exerts its antihypertensive effects involves:
Vasodilation: this compound causes the relaxation of blood vessels, leading to a decrease in blood pressure.
Sympatholytic Activity: It inhibits the sympathetic nervous system, reducing the release of norepinephrine and other stress hormones.
Dopaminergic Mechanism: There is evidence suggesting that this compound may also interact with dopaminergic pathways, contributing to its overall effect.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another antihypertensive agent with similar vasodilating properties.
Amlodipine: A calcium channel blocker used to treat high blood pressure and angina.
Lisinopril: An angiotensin-converting enzyme (ACE) inhibitor used for hypertension and heart failure.
Uniqueness of Ofornine
This compound is unique due to its combined vasodilating and sympatholytic activities, which provide a dual mechanism for reducing blood pressure. Additionally, its potential interaction with dopaminergic pathways sets it apart from other antihypertensive agents .
Properties
IUPAC Name |
piperidin-1-yl-[2-(pyridin-4-ylamino)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(20-12-4-1-5-13-20)15-6-2-3-7-16(15)19-14-8-10-18-11-9-14/h2-3,6-11H,1,4-5,12-13H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMODINPJYNHPTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236626 | |
Record name | Ofornine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87784-12-1 | |
Record name | 1-Piperidinyl[2-(4-pyridinylamino)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87784-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ofornine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087784121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ofornine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ofornine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OFORNINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK1LBP1F3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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